2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline
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Overview
Description
DAT-230 is a promising microtubule inhibitor that has great potential for the treatment of fibrosarcoma in vitro and in vivo. DAT-230 exhibited potent anti-proliferative activity against various cancer cells. DAT-230 -treatment in HT-1080 cells resulted in microtubule de-polymerization and G2/M phase arrest preceding apoptosis. Phosphor-cdc2 (thr14/tyr15) reduction, cyclin B1 accumulation and aberrant spindles denoted the cyclin B1-cdc2 complex active and M phase arrest in HT-1080 cells treated with DAT-230. Apoptosis induced by DAT-230 was related with the activation of caspase-9, caspase-3 and PARP cleavage, which were at the downstream of mitochondria.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Synthesis and Evaluation: The compound has been used in the synthesis of thiazolidin-4-one derivatives, showing potential as an anti-cancer and anti-HIV agent (Patel et al., 2013).
Antitumor Activity
- Microtubule Inhibition and Apoptosis in Cancer Cells: It has been studied as a novel microtubule inhibitor, specifically exhibiting anti-tumor activity in human gastric adenocarcinoma cells. The compound induced G2/M phase arrest and apoptosis through the mitochondrial pathway (Qiao et al., 2013).
Electroluminescence and Materials Science
- Electroluminescent Material Development: It's been utilized in creating novel classes of emitting amorphous materials, functioning as efficient emitting materials for organic electroluminescent devices (Doi et al., 2003).
- Photochemical Reactions: The compound's derivatives have been used in photochemical preparations, indicating its utility in developing photo-responsive materials (Guizzardi et al., 2000).
Optical and Nonlinear Optical Properties
- Nonlinear Optical Properties Tuning: Research has been conducted on the impact of methoxy group(s) positioning to tune the nonlinear optical properties of chalcone derivatives, showing its potential in optical applications (Muhammad et al., 2016).
properties
CAS RN |
1504583-00-9 |
---|---|
Product Name |
2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline |
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.45 |
IUPAC Name |
2-methoxy-5-(2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl)aniline |
InChI |
InChI=1S/C20H21NO2S/c1-12-9-15(11-19(23-4)13(12)2)20-16(7-8-24-20)14-5-6-18(22-3)17(21)10-14/h5-11H,21H2,1-4H3 |
InChI Key |
NPXKFXXMFDKVTM-UHFFFAOYSA-N |
SMILES |
NC1=CC(C2=C(C3=CC(C)=C(C)C(OC)=C3)SC=C2)=CC=C1OC |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DAT230; DAT 230; DAT-230. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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